5-Chloroisoquinoline-3-carbonitrile chemical structure and properties
5-Chloroisoquinoline-3-carbonitrile chemical structure and properties
An In-depth Technical Guide to 5-Chloroisoquinoline-3-carbonitrile: Structure, Synthesis, and Therapeutic Potential
Introduction
This guide offers a comprehensive technical overview of 5-Chloroisoquinoline-3-carbonitrile, a heterocyclic compound positioned at the intersection of several key areas in modern medicinal chemistry. We will explore its structural characteristics, propose a robust synthetic pathway, and contextualize its potential within drug discovery by examining the established significance of its constituent moieties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds for the creation of novel therapeutic agents.
The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone of natural product chemistry and a "privileged scaffold" in drug design.[1][2] This structural motif is present in a vast number of alkaloids, including the analgesic morphine and the vasodilator papaverine, demonstrating its inherent ability to interact with biological targets.[2][3] Synthetic isoquinoline derivatives are integral to a wide range of approved pharmaceuticals, functioning as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4][5] Their rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors.
Significance of Chloro and Nitrile Substituents
The strategic incorporation of specific functional groups is critical for modulating the pharmacological profile of a core scaffold.
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Chloro Group: The presence of a chlorine atom can significantly enhance the therapeutic potential of a molecule. It is a common feature in hundreds of FDA-approved drugs.[6] As a lipophilic and electron-withdrawing group, it can improve membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functionalities, thereby enhancing binding affinity to target proteins.[6][7]
-
Nitrile Group (Cyano Group): The nitrile moiety is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or halogens. Its linear geometry can impose specific conformational constraints on a molecule. Furthermore, the nitrile group can be chemically transformed into other important functionalities, such as carboxylic acids, amides, or amines, providing a handle for further derivatization and library synthesis.[8][9]
Overview of 5-Chloroisoquinoline-3-carbonitrile
5-Chloroisoquinoline-3-carbonitrile combines these three key features: the privileged isoquinoline core, a metabolically robust chloro-substituent, and a synthetically versatile nitrile group. While specific research on this exact isomer is limited, its structure suggests significant potential as a building block for novel therapeutics, particularly in oncology, neurodegeneration, and infectious diseases, areas where related chloro-isoquinoline and quinoline-carbonitrile derivatives have shown considerable promise.[10][11][12][13]
Core Compound Data and Physicochemical Properties
Chemical Structure and Identifiers
The fundamental identifiers for 5-Chloroisoquinoline-3-carbonitrile are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-Chloroisoquinoline-3-carbonitrile | - |
| CAS Number | 1780160-05-5 | [14] |
| Molecular Formula | C₁₀H₅ClN₂ | [15] |
| Molecular Weight | 188.62 g/mol | [16] |
| Canonical SMILES | N#CC1=CC2=C(N=C1)C(=CC=C2)Cl | [15] |
| InChI Key | GPFAFOKCDSBGKH-UHFFFAOYSA-N (Isomer) |
Physical Properties
Specific experimental data for this isomer is not widely published. The properties listed are based on data from closely related isomers and general observations for compounds of this class.
| Property | Value | Reference |
| Appearance | Predicted to be a white to yellow or brown solid. | [13][17] |
| Melting Point | Not available. For comparison, 5-chloroisoquinoline melts at 72-73 °C. | [13] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | - |
| Storage | Store in a cool, dry place. Refrigerated storage is recommended for long-term stability. |
Spectroscopic Profile
A definitive spectroscopic analysis requires experimental data. However, a predicted profile can be extrapolated from the known spectra of isoquinoline and the predictable electronic effects of the substituents.[18][19]
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¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show signals in the aromatic region (δ 7.5-9.5 ppm). The protons on the pyridine ring (H1, H4) will be the most downfield due to the electron-withdrawing effect of the ring nitrogen and the nitrile group. The protons on the benzene ring (H6, H7, H8) will exhibit splitting patterns consistent with a tri-substituted benzene system, with their precise shifts influenced by the chloro substituent at C5.
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¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display ten distinct signals. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The carbon bearing the nitrile group (C3) will be significantly shifted. The carbon attached to the chlorine atom (C5) will also show a characteristic shift. Other aromatic carbons will appear in the typical δ 120-155 ppm range.[18]
-
Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of an aromatic nitrile.[8] Additional bands in the 1500-1600 cm⁻¹ region will correspond to the C=C and C=N stretching of the isoquinoline core.
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Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) would appear at m/z 188. A characteristic isotopic pattern (M+2 peak) at m/z 190 with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The proposed synthesis begins with the assembly of a substituted isoquinoline ring system from commercially available precursors. This approach offers flexibility and avoids the often harsh conditions required to directly functionalize the isoquinoline core. The key steps involve the formation of a 1-aminoisoquinoline intermediate, followed by a Sandmeyer reaction to install the nitrile group.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(tert-butylamino)-5-chloroisoquinoline
Causality: This step utilizes a directed ortho-metalation followed by condensation with a nitrile to construct the isoquinoline core in a highly regioselective manner. The tert-butylamino group at the 1-position serves as a versatile handle for subsequent transformations.[20]
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Preparation of the Anion: To a solution of N-(2-methyl-3-chlorobenzyl)-2,2-dimethylpropan-1-amine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add s-BuLi (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Condensation: Add a solution of malononitrile (1.2 eq) in anhydrous THF dropwise to the anion solution.
-
Cyclization and Quench: Allow the reaction to warm slowly to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the target intermediate.
Step 2: Synthesis of 5-Chloro-1-aminoisoquinoline
Causality: The tert-butyl group is a bulky protecting group that can be removed under acidic conditions to reveal the primary amine, which is the necessary precursor for the subsequent Sandmeyer reaction.
-
Deprotection: Dissolve the product from Step 1 in trifluoroacetic acid (TFA) (0.5 M) at room temperature.
-
Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Carefully concentrate the TFA under reduced pressure. Dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Isolation: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine, which is often used directly in the next step without further purification.
Step 3: Synthesis of 5-Chloroisoquinoline-1-carbonitrile via Sandmeyer Reaction
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. Copper(I) cyanide serves as the cyanide source and catalyst.
-
Diazotization: Suspend the crude 5-chloro-1-aminoisoquinoline (1.0 eq) in a mixture of water and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Warm the solution gently if needed to dissolve the salts, then cool to 0 °C.
-
Reaction: Add the cold diazonium salt solution dropwise to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up: Cool the reaction mixture and extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the final product by flash column chromatography on silica gel to obtain 5-Chloroisoquinoline-3-carbonitrile.
Workflow Visualization
Caption: Proposed multi-step synthesis of 5-Chloroisoquinoline-3-carbonitrile.
In-Process Validation and Characterization
Throughout the synthesis, it is crucial to validate each step. TLC is an effective tool for monitoring reaction progress. After purification, the structure and purity of each intermediate and the final product should be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reactivity and Potential for Derivatization
5-Chloroisoquinoline-3-carbonitrile is a versatile scaffold for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Reactivity of the Isoquinoline Core: The isoquinoline ring can undergo electrophilic aromatic substitution (SEAr), which typically occurs on the benzene ring at the C5 or C8 positions.[21] However, the existing substitution pattern will direct further reactions.
-
Transformations of the Nitrile Group: The nitrile group is a gateway to other functionalities. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced using agents like LiAlH₄ to a primary amine (aminomethyl group), providing a key linker for further elaboration.
-
Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C5 is on the benzene ring and generally less reactive towards SNAr than a halogen on the pyridine ring, its reactivity can be enhanced by the electron-withdrawing nature of the rest of the molecule. It can potentially be displaced by strong nucleophiles like amines or alkoxides under specific conditions (e.g., high temperature, palladium catalysis), enabling further diversification.[22]
Applications in Drug Discovery and Development
Rationale as a Privileged Scaffold
The convergence of the isoquinoline core, a chloro-substituent, and a nitrile group makes 5-Chloroisoquinoline-3-carbonitrile a high-potential starting point for drug discovery campaigns. Its rigid framework allows for predictable SAR, while its functional handles permit systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Potential Therapeutic Targets
Based on the known biological activities of related structures, this scaffold could be explored for the development of inhibitors against several important target classes:
-
Oncology: Many quinoline and isoquinoline derivatives are potent inhibitors of protein kinases, which are critical targets in cancer therapy.[12] Furthermore, 5-chloroisoquinoline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a validated strategy for treating certain cancers.[10]
-
Neurodegenerative Diseases: The parent compound, 5-chloroisoquinoline, is a known inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), a key mediator of programmed axon death.[13] This suggests that derivatives of this scaffold could be valuable leads for treating neurodegenerative conditions like peripheral neuropathy and traumatic brain injury.
-
Infectious Diseases: The quinoline and isoquinoline cores are found in numerous antimicrobial and antifungal agents.[5][10] These compounds often act by disrupting microbial cellular processes, making them attractive candidates for developing new treatments to combat drug-resistant pathogens.
Logical Framework for Application
Caption: Logical flow from chemical features to potential therapeutic applications.
Conclusion
5-Chloroisoquinoline-3-carbonitrile represents a molecule of significant strategic value for medicinal chemists and drug discovery teams. While detailed characterization in the public domain is sparse, its constituent parts—the isoquinoline core, the chloro-substituent, and the nitrile functional group—are all well-established motifs in successful therapeutic agents. The proposed synthetic pathway provides a reliable means for its preparation, opening the door for its use as a versatile building block. Further investigation into its biological activity is warranted and holds the promise of yielding novel lead compounds in critical areas of unmet medical need, including oncology and neurodegeneration.
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